Valylserine
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Overview
Description
Val-Ser is a dipeptide formed from L-valine and L-serine residues. It has a role as a metabolite.
Scientific Research Applications
Protein Synthesis in Brain and Behavior Modification : Studies have shown that specific proteins in the brain, incorporating valine, change their expression patterns following the acquisition of new behavior in animals. This suggests a link between amino acid metabolism, particularly involving valine, and behavioral changes (Shashoua, 1976); (Shashoua, 1977).
Antihypertensive Effects : A study on Valyl-Tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, demonstrated significant antihypertensive effects on subjects with mild hypertension, suggesting the potential of valine-containing compounds in managing blood pressure (Kawasaki et al., 2000).
Metabolism and Hemoglobin Adduct Formation : Research on the metabolism of acrylamide in humans highlighted the formation of N-(2-carbamoylethyl)valine and N-(2-carbamoyl-2-hydroxyethyl)valine in hemoglobin, indicating the metabolic pathways involving valine in response to certain compounds (Fennell et al., 2005).
Drug Development and Bioavailability Studies : Studies on Valaciclovir, a prodrug of acyclovir, showed the role of valine in enhancing the drug's bioavailability and therapeutic efficacy. This research underscores the importance of valine in the development of more effective drug formulations (Perry & Faulds, 1996); (Soul-Lawton et al., 1995).
Impact on Immune Function and Antioxidant Activity : Excess dietary L-valine was studied for its impact on immune function and antioxidant enzyme activities, indicating that valine can influence physiological responses beyond basic nutrition (Azzam et al., 2015).
Valine in Therapeutic Indications : Valproic acid, a well-known drug, is connected to valine through its chemical structure and has a multitude of therapeutic effects, such as anticonvulsant and mood-stabilizing properties. This underscores the versatility of valine-related compounds in pharmaceutical applications (Peterson & Naunton, 2005).
Mechanism of Action
Target of Action
Valylserine is a dipeptide composed of valine and serine . It is an incomplete breakdown product of protein digestion or protein catabolism . Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Biochemical Pathways
This compound is involved in the metabolic pathway of protein digestion or protein catabolism . As a dipeptide, it represents an intermediate stage in the breakdown of proteins into their constituent amino acids. The exact downstream effects of this pathway depend on the specific metabolic needs and processes of the cell.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Valylserine involves the coupling of valine and serine through a peptide bond formation.", "Starting Materials": [ "L-Valine", "L-Serine", "Coupling reagents (e.g. DCC, HOBt, DIC)" ], "Reaction": [ "Activation of carboxylic acid group of valine using coupling reagents", "Addition of serine to the activated valine to form a peptide bond", "Purification of the product through chromatography" ] } | |
CAS No. |
13588-94-8 |
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 |
InChI Key |
STTYIMSDIYISRG-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
physical_description |
Solid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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